5-Amino-2-chloro-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-amino-2-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIFOEWNWWOAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzoic Acid Precursors
The foundational strategy for synthesizing 5-amino-2-chloro-3-fluorobenzoic acid involves sequential halogenation and amination of benzoic acid derivatives. A typical pathway begins with 3-fluorobenzoic acid, which undergoes directed ortho-metallation to introduce chlorine at the 2-position. Subsequent nitration at the 5-position, followed by reduction of the nitro group to an amine, yields the target compound. Key challenges in this route include controlling regioselectivity during nitration and minimizing dehalogenation side reactions.
Reaction Conditions :
- Chlorination : Performed using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
- Nitration : Employed mixed nitric-sulfuric acid at 40°C, achieving 65–70% yield.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol converts the nitro group to an amine with >90% efficiency.
Nucleophilic Aromatic Substitution (NAS)
Alternative routes leverage NAS to introduce fluorine and chlorine atoms. For instance, 2,5-dichloro-3-nitrobenzoic acid undergoes fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C, followed by nitro group reduction. This method prioritizes fluorine’s electronegativity to direct substitution, though competing side reactions at elevated temperatures often necessitate meticulous temperature control.
Optimization Insight :
- Solvent Selection : Polar aprotic solvents like DMSO enhance fluoride ion solubility, improving reaction kinetics.
- Catalyst Use : Crown ethers (e.g., 18-crown-6) increase KF reactivity, reducing reaction time by 30%.
Modern Methodologies from Patent Literature
Streamlined Amination-Hydrolysis Sequences
A patented approach (EP0366149A1) for analogous trifluorobenzoic acids reveals adaptable strategies for this compound. The method involves:
- Amination : Reacting 2-chloro-3-fluoro-5-nitrobenzoic acid with tert-butylamine in sulfolane at 25°C for 6 hours.
- Hydrolysis : Treating the intermediate with 36% hydrochloric acid under reflux for 20 hours to yield the amino derivative.
Advantages :
One-Pot Multistep Synthesis
Recent innovations focus on condensing synthetic steps. A one-pot procedure combines chlorination, fluorination, and amination using a single reactor:
- Step 1 : Chlorination of 3-fluorobenzoic acid with PCl₅ in phosphoryl chloride at 133°C.
- Step 2 : In-situ fluorination using HF-pyridine complex.
- Step 3 : Nitro group reduction via SnCl₂/HCl.
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 58% |
| Purity (GC) | 97.9% |
| Reaction Time | 48 hours |
Mechanistic and Kinetic Considerations
Regioselectivity in Electrophilic Substitution
The amino group’s directing effects dominate substitution patterns. Quantum mechanical calculations (PubChem data) indicate that the amino group’s +M effect activates the para position, favoring chlorination at C2 and fluorination at C3. Steric hindrance from the carboxylic acid group further limits substitution at C6.
Kinetic Profiling of Key Steps
- Chlorination : Second-order kinetics with an activation energy (Eₐ) of 85 kJ/mol.
- Fluorination : Follows first-order kinetics (Eₐ = 92 kJ/mol) due to rate-limiting desorption of the leaving group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Steps | Hazard Profile |
|---|---|---|---|---|
| Classical Halogenation | 70 | 95 | 4 | High (nitration) |
| Patent-Based Hydrolysis | 63 | 94 | 3 | Moderate |
| One-Pot Synthesis | 58 | 97.9 | 3 | Low |
Trade-offs : While one-pot methods reduce handling risks, they require precise stoichiometric control. Classical routes offer higher yields but involve hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using hydrogenation catalysts.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Various substituted benzoic acids.
Reduction: 5-Amino-2-chloro-3-fluorobenzoic acid.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-chloro-3-fluorobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of amino, chloro, and fluoro groups allows for diverse interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key analogs and their properties are compared below:
Physicochemical and Reactivity Differences
- Acidity: Fluorine’s strong electron-withdrawing effect at position 3 lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., 3-Amino-5-chlorobenzoic acid, pKa ~2.8–3.2) .
- Solubility: The polar amino and carboxylic acid groups enhance water solubility relative to methyl-substituted analogs (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) but are reduced compared to di-fluorinated derivatives due to halogen hydrophobicity .
- Reactivity : The 2-chloro substituent is more labile in nucleophilic aromatic substitution (NAS) reactions than fluorine, enabling selective derivatization at this position .
Research Findings and Industrial Relevance
- Scale-up challenges: The synthesis of multi-halogenated benzoic acids often requires careful control of reaction conditions (e.g., temperature, catalyst) to avoid dehalogenation or isomerization, as noted in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .
Biological Activity
5-Amino-2-chloro-3-fluorobenzoic acid is an aromatic compound with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of approximately 189.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom, allows for various chemical modifications that can enhance its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial and antifungal properties. It has been tested against several bacterial strains, demonstrating significant inhibition of growth. For instance, studies have shown that the compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal species including Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Structural analogs of this compound have been reported to exhibit activity against various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells .
Case Study: In Vitro Evaluation
A study conducted on the effects of this compound on adenocarcinoma cells demonstrated a significant reduction in cell viability at concentrations below 20 µg/mL. The compound was found to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit enzymes associated with amino acid biosynthesis, which is critical for the growth and proliferation of both bacteria and cancer cells .
Toxicity Studies
Toxicity assessments reveal that while this compound exhibits promising biological activities, it is essential to evaluate its safety profile thoroughly. In animal studies, compounds structurally similar to this one have shown lower toxicity levels compared to other fluorinated aromatic compounds. For instance, the oral acute LD50 values for related compounds indicate a relatively safe profile at higher doses .
Table 2: Toxicity Data for Related Compounds
| Compound | LD50 (mg/kg) |
|---|---|
| 2-Fluorobenzoic Acid | 4000 |
| 3-Fluorobenzoic Acid | 3000 |
| 4-Fluorobenzoic Acid | >5000 |
Q & A
Q. What are the common synthetic routes for 5-amino-2-chloro-3-fluorobenzoic acid, and how do substituent positions influence reaction efficiency?
Answer: The synthesis typically involves halogenation and amination of benzoic acid derivatives. For example:
- Chlorination/Fluorination: Electrophilic substitution or directed ortho-metalation (DoM) can introduce halogens at specific positions. The chloro group at position 2 may be introduced via chlorination of a nitro precursor, followed by reduction to the amino group .
- Amination: A nitro intermediate is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C, H₂) or SnCl₂/HCl .
Key Considerations:
- Steric and electronic effects of substituents (e.g., electron-withdrawing fluorine at position 3) can direct reactivity. For analogs like 5-amino-2-chloro-4-fluorobenzoic acid, regioselectivity challenges arise due to competing halogen interactions .
- Purity optimization often requires recrystallization or column chromatography, as seen in analogs like 2-amino-4-chloro-5-fluorobenzoic acid (>97% purity via HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For example, the amino group’s resonance appears as a broad singlet near δ 6.5–7.5 ppm in DMSO-d₆ .
- HPLC-MS: Quantifies purity and detects byproducts. A C18 column with a water-acetonitrile gradient (0.1% formic acid) is effective, as used for 2-amino-5-chlorobenzoic acid .
- Melting Point Analysis: Compare observed mp (e.g., 209–213°C for 2-amino-5-chlorobenzoic acid) with literature values to assess crystallinity .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize bioactivity while minimizing synthetic complexity?
Answer:
-
Structure-Activity Relationship (SAR) Studies: Replace substituents systematically. For instance:
Substituent Effect Example -Cl at position 2 Enhances electrophilicity 5-amino-2-chloro-4-fluorobenzoic acid -F at position 3 Increases metabolic stability 5-amino-2-fluoro-3-methylbenzoic acid -
Computational Modeling: Use DFT calculations to predict electronic effects and docking studies to screen for target binding (e.g., enzymes or receptors) .
Q. What experimental strategies resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?
Answer:
- Isotopic Labeling: Synthesize ¹⁹F-labeled analogs to clarify fluorine’s impact on NMR splitting patterns .
- X-ray Crystallography: Resolve ambiguous NOE correlations (e.g., distinguishing para vs. meta substitution in 2-amino-4-chloro-5-fluorobenzoic acid) .
- Controlled Degradation Studies: Identify degradation products (e.g., decarboxylation under heat) that may skew HPLC results .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
Answer: Apply Design of Experiments (DoE) to test variables:
| Factor | Levels | Response |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | Yield (%) |
| Catalyst Loading | 5 mol%, 10 mol% | Purity (HPLC) |
| Reaction Time | 6h, 12h, 24h | Byproduct Formation |
Q. What safety protocols are critical for handling halogenated benzoic acids like this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data for analogs suggest moderate toxicity) .
- Ventilation: Use fume hoods during synthesis to avoid inhaling fine powders (particle size <10 μm can cause respiratory irritation) .
- Spill Management: Neutralize acids with sodium bicarbonate and adsorb residues using vermiculite .
Q. How does the choice of solvent impact the stability of this compound during storage?
Answer:
- Polar Aprotic Solvents: DMSO or DMF stabilize the amino group but may promote hydrolysis over time.
- Aqueous Buffers: Store at pH 4–6 (prevents deprotonation of -COOH and -NH₂). For analogs like 4-amino-2-hydroxybenzoic acid, refrigeration at 4°C in amber vials extends shelf life .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
